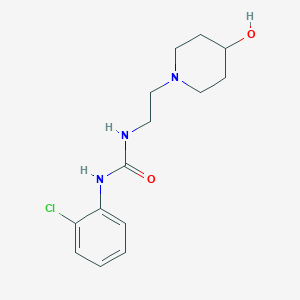

4-(4-溴苯基)丁-3-烯-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride" is a brominated aromatic amine that has been studied in various contexts due to its potential biological activity and chemical properties. It is structurally related to several compounds that have been investigated for their interactions with biological systems, such as neurotransmitter uptake inhibition and enzyme inhibition, as well as their chemical reactivity and utility in organic synthesis.

Synthesis Analysis

The synthesis of bromophenyl derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford benzimidazoles, which suggests a potential route for the synthesis of related bromophenyl compounds . Additionally, the first synthesis of certain bromophenol derivatives has been reported, providing a precedent for the synthesis of related structures . Although the exact synthesis of "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride" is not detailed in the provided papers, these studies indicate that bromophenyl compounds can be synthesized through reactions involving bromination, catalysis, and protection/deprotection strategies.

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives can be complex and is often characterized by crystallography. For example, molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been studied, revealing hydrogen bonding in their structures . These findings can provide insights into the molecular structure of "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride," suggesting that it may also form specific intermolecular interactions, such as hydrogen bonds, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Bromophenyl compounds participate in various chemical reactions. The indirect anodic oxidation of amines mediated by brominated aryl amines has been explored, indicating that these compounds can act as electron transfer mediators . Additionally, reactions of bromophenyl derivatives with nucleophilic reagents have been studied, leading to products with potential biological activity . These studies suggest that "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride" may also undergo similar reactions, which could be utilized in synthetic chemistry or for the modification of its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. For instance, the presence of a bromine atom can affect the compound's electron distribution, reactivity, and interaction with biological targets. The electrochemical properties of tris(4-bromophenyl)amine have been investigated, providing insights into the redox behavior of such compounds . Moreover, the interaction of bromophenyl derivatives with enzymes has been studied, revealing their potential as enzyme inhibitors . These findings can be extrapolated to "4-(4-Bromophenyl)but-3-en-1-amine hydrochloride," suggesting that it may have distinct physical and chemical properties that could be relevant for its application in medicinal chemistry and materials science.

科学研究应用

神经药理学:一项研究发现,一种结构上与 4-(4-溴苯基)丁-3-烯-1-胺盐酸盐类似的化合物作为一种强效且选择性的血清素神经元摄取抑制剂,表明其在神经学研究中的潜在用途(Fuller 等人,1978 年)。

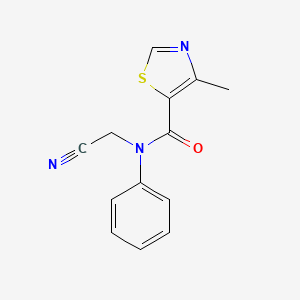

有机化学:在有机合成领域,4-(4-溴苯基)丁-3-烯-1-胺盐酸盐已被用作安全捕捉氮保护基,证明了其在合成复杂有机分子中的用途(Surprenant 和 Lubell,2006 年)。

化学合成和分析:该化合物还被用于由邻溴苯基异氰酸酯和胺合成苯并咪唑,突出了其在创建重要化学结构中的作用(Lygin 和 Meijere,2009 年)。

材料科学和光学:已经对 4-(4-溴苯基)丁-3-烯-1-胺盐酸盐衍生物的合成、结构和光学性质进行了研究,这些衍生物显示出显着的非线性光学性质(Tamer 等人,2016 年)。

X 射线晶体学:该化合物已使用 X 射线晶体学和 Hirshfeld 表面分析进行了分析,有助于了解其分子结构(Nadaf 等人,2019 年)。

电分析化学:研究探索了 4-(4-溴苯基)丁-3-烯-1-胺盐酸盐衍生物的电化学行为,表明在电化学中的潜在应用(Herath 和 Becker,2010 年)。

环境科学:该化合物已用于 CO2 捕获的研究中,在该研究中它表现出可逆地与 CO2 反应的能力,从而突出了其在环境科学中的潜在应用(Bates 等人,2002 年)。

安全和危害

属性

IUPAC Name |

(E)-4-(4-bromophenyl)but-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-6-4-9(5-7-10)3-1-2-8-12;/h1,3-7H,2,8,12H2;1H/b3-1+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWJZPRNVDVKEI-KSMVGCCESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3004976.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)

![N-(1-cyanocyclohexyl)-2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B3004980.png)

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)

![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)